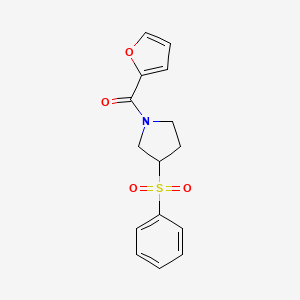

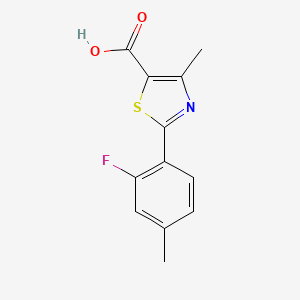

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone, also known as FSPM, is a novel compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FSPM is a small molecule inhibitor that has been shown to have inhibitory effects on a range of enzymes and proteins, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Researchers have synthesized novel pyrazoline and cyclopentenone derivatives incorporating the furan-2-yl moiety. These compounds have been evaluated for their anti-inflammatory and antibacterial activities. For instance, a study highlighted the microwave-assisted synthesis of pyrazoline derivatives, showing potent anti-inflammatory and antibacterial effects. The microwave method provided higher yields and was more environmentally friendly compared to conventional heating methods. The synthesized compounds were characterized by various spectroscopic techniques and showed promising biological activities, with some exhibiting significant anti-inflammatory activity (Ravula et al., 2016).

Catalytic Applications

The furan-2-yl compound has also been utilized in catalytic applications to synthesize trans-4,5-disubstituted cyclopentenone derivatives through the aza-Piancatelli rearrangement. This process is facilitated by phosphomolybdic acid in acetonitrile under reflux conditions, yielding products with high selectivity and good yields in short reaction times (Reddy et al., 2012).

Protein Tyrosine Kinase Inhibition

A series of furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives showed promising activity, comparable or superior to genistein, a positive control. The study provided insights into the structure-activity relationships of these compounds, suggesting their potential as therapeutic agents (Zheng et al., 2011).

Anticancer and Antimicrobial Properties

Further research has explored the synthesis of furan-2-yl(phenyl) methanones and their inhibitory effects on vascular smooth muscle cell (VSMC) proliferation. These studies indicate potential therapeutic applications, particularly in vascular diseases. Some newly synthesized compounds demonstrated significant inhibitory activity, highlighting the relevance of furan derivatives in developing new pharmacological agents (Qing-shan, 2011).

Polymer and Material Science

The compound has also found applications in polymer and material science. For example, furan-2,5-dicarboxylic acid (FDCA), derived from furan compounds like 5-hydroxymethylfurfural, is a key biobased platform chemical for producing biodegradable plastics. This highlights the compound's role in sustainable materials research and its potential in replacing fossil fuel-derived plastics (Dijkman et al., 2014).

Wirkmechanismus

- However, considering its indole scaffold, it may interact with various receptors or enzymes due to its aromatic nature and π-electron delocalization .

Target of Action

Pharmacokinetics (ADME)

- Information on absorption is not available. The volume of distribution and protein binding remains unknown . The compound may undergo metabolic transformations in the liver. Details about excretion are lacking.

Eigenschaften

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c17-15(14-7-4-10-20-14)16-9-8-13(11-16)21(18,19)12-5-2-1-3-6-12/h1-7,10,13H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUXMEAYPXKOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2980756.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2980759.png)

![6-(Iodomethyl)-5-oxaspiro[3.4]octane](/img/structure/B2980760.png)

![Ethyl 3-(4-chlorophenyl)-5-(3-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2980763.png)

![2-{[7-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-propylethanediamide](/img/structure/B2980765.png)

![4-[(3,8-Dimethylnonyl)oxy]benzenecarboxylic acid](/img/structure/B2980767.png)

![2-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2980771.png)

![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)